1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one
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Overview
Description
1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a benzothiophene ring, a piperazine ring, and a pyridine ring
Preparation Methods
The synthesis of 1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one typically involves multiple steps, starting with the preparation of the benzothiophene and pyridine intermediates. The key steps include:
Formation of Benzothiophene Intermediate: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.
Preparation of Pyridine Intermediate: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling Reaction: The benzothiophene and pyridine intermediates are then coupled using a piperazine linker. This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Final Assembly: The final product is obtained by reacting the coupled intermediate with ethanone under controlled conditions.
Chemical Reactions Analysis
1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and pyridine rings, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule.
Scientific Research Applications
1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Chemical Biology: It is utilized in chemical biology to probe the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of neurotransmitter release. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one can be compared with similar compounds such as:
1-(1-Benzothiophen-3-yl)-2-(piperazin-1-yl)ethan-1-one: This compound lacks the pyridine ring, making it less versatile in terms of biological activity.
1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-3-yl)ethyl]piperazin-1-yl}ethan-1-one: The position of the pyridine ring is different, which can affect the compound’s binding affinity and specificity.
1-(1-Benzothiophen-3-yl)-2-{4-[2-(quinolin-2-yl)ethyl]piperazin-1-yl}ethan-1-one: The quinoline ring provides additional aromaticity and potential for π-π interactions, which can enhance the compound’s activity in certain contexts.
Properties
CAS No. |
918481-85-3 |
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Molecular Formula |
C21H23N3OS |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
1-(1-benzothiophen-3-yl)-2-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H23N3OS/c25-20(19-16-26-21-7-2-1-6-18(19)21)15-24-13-11-23(12-14-24)10-8-17-5-3-4-9-22-17/h1-7,9,16H,8,10-15H2 |
InChI Key |
FCGITZXQVKZHLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)CC(=O)C3=CSC4=CC=CC=C43 |
Origin of Product |
United States |
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